
3,4-Diphenylselenophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diphenylselenophene-2-carboxylic acid is a heterocyclic organic compound that contains selenium It is part of the selenophene family, which are analogs of thiophenes where the sulfur atom is replaced by selenium
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenylselenophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of (Z)-benzylselenoenynes as starting materials, which undergo carbocyclization reactions. These reactions are often carried out under mild conditions using bases such as t-BuOK, without the need for transition metals or additives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling selenium compounds.
化学反应分析
Types of Reactions
3,4-Diphenylselenophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Selenium-containing compounds are prone to oxidation, which can lead to the formation of selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the selenium atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) and organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
3,4-Diphenylselenophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s selenium content makes it of interest in the study of selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.
Industry: It may be used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism by which 3,4-Diphenylselenophene-2-carboxylic acid exerts its effects is not fully understood. its selenium atom can participate in redox reactions, potentially influencing biological pathways involving oxidative stress. The compound may interact with various molecular targets, including enzymes and receptors, through its aromatic and selenium-containing structure.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: These are sulfur analogs of selenophenes and share similar chemical properties but differ in their reactivity and biological effects.
Selenophene Derivatives: Other selenophene compounds with different substituents can be compared to understand the influence of various functional groups.
Uniqueness
3,4-Diphenylselenophene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of selenium. This gives it distinct chemical and biological properties compared to its sulfur analogs and other selenophene derivatives.
属性
CAS 编号 |
5408-39-9 |
|---|---|
分子式 |
C17H12O2Se |
分子量 |
327.2 g/mol |
IUPAC 名称 |
3,4-diphenylselenophene-2-carboxylic acid |
InChI |
InChI=1S/C17H12O2Se/c18-17(19)16-15(13-9-5-2-6-10-13)14(11-20-16)12-7-3-1-4-8-12/h1-11H,(H,18,19) |
InChI 键 |
FTZWJCDFDDBJTM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C[Se]C(=C2C3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)

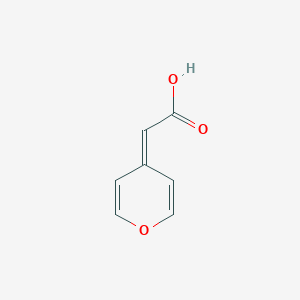
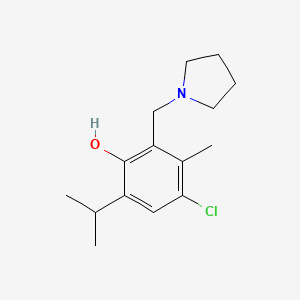
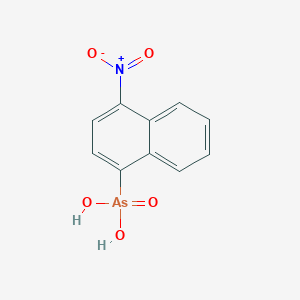
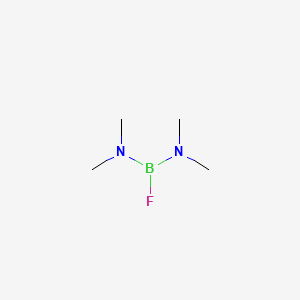
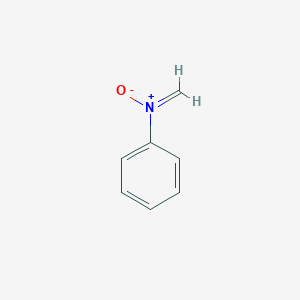

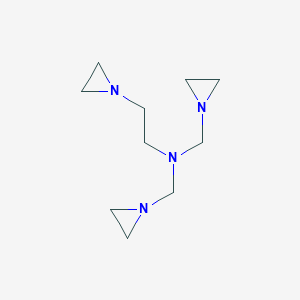
![9H-Benzo[a]phenoxazin-9-one](/img/structure/B14745102.png)
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)
![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)
